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Abstract

Ulipristal Acetate (UPA) is a synthetic steroid that acts as a selective progesterone receptor
modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management
of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular
structure, physicochemical properties, and mechanism of action of Ulipristal Acetate. It
includes detailed experimental protocols for its characterization and summarizes key
guantitative data in a structured format for ease of reference.

Molecular Structure and Physicochemical
Properties

Ulipristal Acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-
(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-
decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4]
[5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl
substitution at the 113 position, which is crucial for its activity.

Table 1: Chemical Identifiers and Molecular Properties of Ulipristal Acetate
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Property Value Reference
[(8S,11R,13S,14S,17R)-17-
acetyl-11-[4-
(dimethylamino)phenyl]-13-

IUPAC Name methyl-3-oxo- [3]
1,2,6,7,8,11,12,14,15,16-
decahydrocyclopenta[a]phena
nthren-17-yl] acetate
CDB-2914, Ella, EllaOne,

Synonyms [315]
Esmya

CAS Number 126784-99-4 [3]

Molecular Formula C30H37NOa [51[6]

Molecular Weight 475.6 g/mol [5][6]

Table 2: Physicochemical and Pharmacokinetic Properties of Ulipristal Acetate

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://en.wikipedia.org/wiki/Ulipristal_acetate
https://en.wikipedia.org/wiki/Ulipristal_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ulipristal-Acetate
https://en.wikipedia.org/wiki/Ulipristal_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ulipristal-Acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ulipristal-acetate_CDB2914
https://pubchem.ncbi.nlm.nih.gov/compound/Ulipristal-Acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ulipristal-acetate_CDB2914
https://www.benchchem.com/product/b1683392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
pKa 5.49 £ 0.24 (Predicted) [1]
Melting Point 184.0 t0 188.0 °C

Soluble in Chloroform, Ethyl

Solubility Acetate, Methanol. DMSO: up [11[7]
to 95 mg/mL.

Bioavailability Nearly 100% [3]

Protein Binding 97-99.5% [3][8]

) Primarily hepatic, via
Metabolism [3][9]
Cytochrome P450 (CYP3A4)

Elimination Half-life ~32 hours [31[8]
Peak Plasma Concentration 176 £+ 89 ng/mL (single 30 mg

[10][11]
(Cmax) dose)
Time to Peak (Tmax) ~1 hour (fasting state) [10][11]
Excretion ~90% in feces [3]

Mechanism of Action

Ulipristal Acetate's primary pharmacological effect is mediated through its high-affinity binding
to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities
depending on the target tissue and hormonal environment.[2][9] This selective modulation is
the cornerstone of its therapeutic applications.

Emergency Contraception: Ovulation Inhibition

When used for emergency contraception, UPA's principal mechanism is the inhibition or delay
of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing
hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR
in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents
or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains
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effective even when administered shortly before the LH surge has begun, a period when other
hormonal contraceptives like levonorgestrel are no longer effective.[8]

Endometrial Effects

UPA also has direct effects on the endometrium, altering the uterine lining to make it less
receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for
emergency contraception has no significant effect on embryo attachment, with ovulation
inhibition being the primary mechanism.[8]

Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's
antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and
induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their
size and associated symptoms like heavy bleeding.[2][14]

Receptor Cross-Reactivity

Ulipristal Acetate also binds to glucocorticoid and androgen receptors, but with a much lower
affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-
androgen activities are observed only at doses approximately 50 times higher than those
required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]
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Caption: UPA's primary mechanism for ovulation inhibition.

Experimental Protocols

The following protocols are representative of standard methodologies used to characterize the
activity and properties of Ulipristal Acetate.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line
(e.g., uterine fibroid cells or endometrial cells).

o Materials:
o Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)
o Complete cell culture medium (e.g., DMEM with 10% FBS)
o Ulipristal Acetate stock solution (in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1683392?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683392?utm_src=pdf-body
https://www.benchchem.com/product/b1683392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o

[e]

o

DMSO (Dimethyl sulfoxide)
96-well microplates

Microplate reader

e Procedure:

[¢]

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and
incubate overnight to allow for attachment.[16]

Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium.
Replace the existing medium with 100 pL of the medium containing different
concentrations of UPA. Include a vehicle control (medium with DMSO at the same
concentration as the highest UPA dose).[16]

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in
a 5% CO: incubator.[16]

MTT Addition: Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Viable cells will metabolize the MTT into purple formazan crystals.[16]

Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.[16]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the UPA concentration to determine the IC50 (half-maximal inhibitory

concentration) value.[16]

Quantification in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying UPA in human plasma, essential for

pharmacokinetic studies.

o Materials:
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o Human plasma samples

o Ulipristal Acetate analytical standard and deuterated internal standard (I1S), e.g.,
ulipristal acetate-d3

o Methanol (for protein precipitation)

o LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass
spectrometer)

o ACE Excel 3 C18-PFP column or equivalent[17]

Procedure:

o Sample Preparation: To a 50 pL aliquot of plasma, add the internal standard. Precipitate
plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]

o Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient
elution program with appropriate mobile phases (e.g., water with formic acid and
acetonitrile).[17]

o Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-
product ion transitions for UPA (e.g., m/z 476.2 — 134.1) and the IS (e.g., m/z 479.3 -
416.2).[17]

Data Analysis: Construct a calibration curve using standards of known concentrations.
Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the
internal standard against the calibration curve. The method should be validated for linearity,
accuracy, precision, and stability.[17]
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Caption: General workflow for UPA quantification in plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ulipristal Acetate: A Technical Guide to its Molecular
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683392#molecular-structure-and-properties-of-
ulipristal-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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